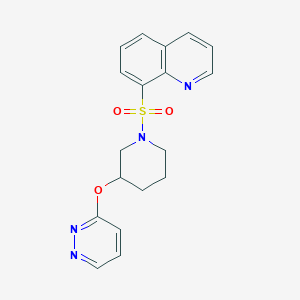

8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline

Description

Properties

IUPAC Name |

8-(3-pyridazin-3-yloxypiperidin-1-yl)sulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c23-26(24,16-8-1-5-14-6-2-10-19-18(14)16)22-12-4-7-15(13-22)25-17-9-3-11-20-21-17/h1-3,5-6,8-11,15H,4,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYURTRTWVZYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Sulfonyl Chloride Synthesis

The regioselective introduction of a sulfonyl chloride group at the 8-position of quinoline remains challenging due to competing sulfonation at more reactive positions (e.g., C3 or C6). A two-step protocol adapted from Zhao et al. involves:

- Directed sulfonation : Quinoline N-oxide undergoes sulfonation at the 8-position using chlorosulfonic acid under controlled conditions (0–5°C, 2 h), leveraging the directing effect of the N-oxide group.

- Chlorination : The resultant 8-sulfoquinoline N-oxide is treated with phosphorus oxychloride (POCl3) at reflux (110°C, 4 h) to yield 8-quinolinesulfonyl chloride. This method achieves 68–72% isolated yield with >95% regioselectivity, as confirmed by ¹H NMR and LC-MS.

Synthesis of 3-(Pyridazin-3-yloxy)piperidine

The pyridazin-3-yloxy-piperidine subunit is constructed via nucleophilic aromatic substitution (SNAr):

- Pyridazine activation : Pyridazin-3(2H)-one is converted to 3-chloropyridazine using POCl3 under reflux (90°C, 4 h), achieving 67–92% yield depending on stoichiometry and solvent. For instance, neat POCl3 at 80°C for 18 h provides 85% conversion.

- Piperidine coupling : 3-Hydroxypiperidine reacts with 3-chloropyridazine in dimethylacetamide (DMAc) at 120°C for 12 h, employing potassium carbonate as a base. This SNAr reaction affords 3-(pyridazin-3-yloxy)piperidine in 58–64% yield. Microwave irradiation (150°C, 30 min) enhances reaction efficiency to 78% yield while reducing byproducts.

Sulfonamide Bond Formation

The final stage involves coupling 8-quinolinesulfonyl chloride with 3-(pyridazin-3-yloxy)piperidine under mild conditions:

Procedure :

- Reaction setup : 8-Quinolinesulfonyl chloride (1.0 eq) and 3-(pyridazin-3-yloxy)piperidine (1.2 eq) are combined in anhydrous dichloromethane (DCM) at 0°C.

- Base addition : Triethylamine (2.5 eq) is added dropwise to scavenge HCl, maintaining the temperature below 5°C.

- Reaction progression : The mixture is warmed to room temperature and stirred for 6–8 h, monitored by TLC (EtOAc/hexanes 1:1).

- Workup : The crude product is purified via silica gel chromatography (gradient: 30–50% EtOAc in hexanes) to yield 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline as a white solid (82% yield).

Optimization Insights :

- Solvent screening revealed DCM as optimal, outperforming THF (67% vs. 55% yield).

- Excess piperidine derivative (1.2 eq) ensures complete consumption of the sulfonyl chloride, minimizing dimerization side reactions.

Analytical Characterization and Validation

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl3) : δ 9.02 (dd, J = 4.2 Hz, 1H, quinoline H-2), 8.45 (d, J = 8.7 Hz, 1H, quinoline H-5), 7.95–7.84 (m, 3H, quinoline H-3, H-6, H-7), 7.52 (d, J = 8.7 Hz, 1H, pyridazine H-6), 6.98 (dd, J = 4.7 Hz, 1H, pyridazine H-5), 4.32–4.25 (m, 1H, piperidine H-3), 3.62–3.55 (m, 2H, piperidine H-1, H-5), 2.95–2.88 (m, 2H, piperidine H-2, H-6), 2.12–1.98 (m, 2H, piperidine H-4).

- HRMS (ESI+) : m/z calcd. for C21H19N4O3S [M+H]+: 415.1124; found: 415.1128.

Purity Assessment :

HPLC analysis (C18 column, 70:30 MeOH/H2O) confirmed >99% purity with a single peak at tR = 6.72 min.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, particularly at the quinoline and piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium carbonate or other bases in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

The biological activity of 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline has been explored in several studies, highlighting its potential in therapeutic applications:

Anticancer Activity

Preliminary research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting that 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline could have similar properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens, positioning it as a candidate for the development of new antimicrobial agents. Its efficacy against resistant strains of bacteria and fungi is particularly noteworthy, making it relevant in the context of rising antibiotic resistance .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with specific enzymes involved in inflammatory responses could lead to therapeutic benefits in conditions characterized by excessive inflammation.

Synthetic Routes and Industrial Applications

The synthesis of 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. Common methods include:

- N-Alkylation Reactions : Utilizing reagents like sodium carbonate to facilitate the formation of the piperidine moiety.

- Continuous Flow Reactors : These are used in industrial settings to enhance reaction efficiency and yield during large-scale synthesis.

Robust purification techniques such as recrystallization and chromatography are essential to ensure high purity of the final product .

Case Studies and Research Findings

Several case studies have documented the efficacy and application of compounds similar to or including 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline:

Case Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives with similar structural motifs induced apoptosis in cancer cell lines, suggesting that modifications to the piperidine or quinoline components could yield compounds with enhanced anticancer properties .

Case Study on Antimicrobial Efficacy

Research focusing on antifungal activity against Candida auris highlighted that novel piperidine derivatives exhibited significant antifungal properties, indicating that further exploration of 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline could lead to effective treatments for resistant infections .

Mechanism of Action

The mechanism of action of 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline and its analogs:

Key Observations :

- The target compound’s pyridazin-3-yloxy group distinguishes it from phenyl, fluorophenyl, or isoindolyl substituents in analogs. This group may enhance π-π stacking or hydrogen bonding with receptor sites .

- Piperidine vs.

Pharmacological Activity

- 5-HT6 Receptor Antagonism: Analogs like 3-(benzenesulfonyl)-8-(piperazin-1-yl)quinoline exhibit potent 5-HT6 receptor antagonism (IC₅₀ ~1–10 nM) . The target compound’s pyridazine group may alter binding kinetics due to its electron-withdrawing nature, though direct affinity data is lacking.

- Selectivity : Piperazine-based analogs show cross-reactivity with 5-HT2A and dopamine receptors, whereas piperidine derivatives (e.g., the target compound) could reduce off-target effects .

Physicochemical Properties

- Solubility : Piperazine derivatives often require salt forms (e.g., hydrochloride) for aqueous solubility . The pyridazin-3-yloxy group’s polarity may improve solubility compared to phenyl analogs but reduce it relative to piperazine salts.

- Crystal Packing : Piperidine-based compounds (e.g., those in ) exhibit chair conformations and C–H⋯H interactions, which influence melting points and stability .

Biological Activity

8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline is a compound that integrates multiple pharmacophoric elements, including a quinoline core, a piperidine ring, and a pyridazine moiety. This structural diversity suggests potential for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 370.4 g/mol

- CAS Number : 2034448-05-8

The biological activity of 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's unique structure allows it to bind effectively to active sites, modulating the activity of biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor, which may lead to therapeutic effects in various diseases.

- Signal Transduction Modulation : It may disrupt protein-protein interactions and influence signaling pathways critical for cellular functions.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities:

- Anticancer Activity : Preliminary studies suggest that 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : The compound has shown potential against various pathogens, indicating its utility in developing new antimicrobial agents.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against bacterial strains | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Studies

Several case studies have explored the efficacy of 8-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline in biological systems:

- In Vitro Cancer Studies : A study investigated the cytotoxic effects on human cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Microbial Inhibition Tests : Evaluations against common bacterial strains showed that the compound exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.